N-Methylhemeanthidine (chloride)
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Overview
Description
N-Methylhemeanthidine (chloride) is a novel Amaryllidaceae alkaloid that has been isolated from the plant Zephyranthes candida. This compound has garnered significant attention due to its potent inhibitory activities against various cancer cells, particularly those from acute myeloid leukemia (AML) and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhemeanthidine (chloride) typically involves the extraction of the compound from Zephyranthes candida. The plant material is subjected to a series of extraction and purification steps to isolate the alkaloid.
Chemical Reactions Analysis
Types of Reactions
N-Methylhemeanthidine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving N-Methylhemeanthidine (chloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the reaction pathway .
Major Products
The major products formed from the reactions of N-Methylhemeanthidine (chloride) include various derivatives that exhibit enhanced biological activities. These derivatives are often tested for their efficacy against different cancer cell lines .
Scientific Research Applications
N-Methylhemeanthidine (chloride) has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Mechanism of Action
N-Methylhemeanthidine (chloride) exerts its effects by activating the NOTCH signaling pathway. This activation leads to the inhibition of AML cell proliferation and hampers tumor development in a human AML xenograft model . Additionally, the compound down-regulates the AKT signaling pathway, leading to cell cycle arrest, apoptotic death, and decreased glycolysis in pancreatic cancer cells .
Comparison with Similar Compounds
N-Methylhemeanthidine (chloride) is structurally related to other Amaryllidaceae alkaloids, such as haemanthamine and haemanthidine. it exhibits a stronger growth inhibitory effect than these compounds against a mini-panel of tumor cells . The unique structure of N-Methylhemeanthidine (chloride) allows it to dock in the hydrophobic cavity within the NOTCH1 negative regulatory region, promoting NOTCH1 proteolytic cleavage .
List of Similar Compounds
- Haemanthamine
- Haemanthidine
- N-Methyl-5,6-dihydroplicane
- O-Methylnerinine
- N-Ethoxycarbonylethylcrinasiadine
- N-Ethoxycarbonylpropylcrinasiadine
- N-Phenethylcrinasiadine
- N-Isopentylcrinasiadine
Properties
Molecular Formula |
C18H22ClNO5 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(1S,12S,13S,15S,18R)-15-methoxy-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol;chloride |
InChI |
InChI=1S/C18H22NO5.ClH/c1-19-8-16(20)18(4-3-10(22-2)5-15(18)19)12-7-14-13(23-9-24-14)6-11(12)17(19)21;/h3-4,6-7,10,15-17,20-21H,5,8-9H2,1-2H3;1H/q+1;/p-1/t10-,15+,16+,17?,18+,19+;/m1./s1 |
InChI Key |
HREBYEGWZXGGQO-GMGHNNAHSA-M |
Isomeric SMILES |
C[N@+]12C[C@@H]([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |
Canonical SMILES |
C[N+]12CC(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |
Origin of Product |
United States |
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